molecular formula C19H26F2N2O3 B5552558 [(3R*,4R*)-1-[4-(difluoromethoxy)benzoyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol

[(3R*,4R*)-1-[4-(difluoromethoxy)benzoyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol

Cat. No. B5552558
M. Wt: 368.4 g/mol
InChI Key: BCXJNRVYDBBCSI-HZPDHXFCSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with basic building blocks like pyrrolidine and piperidine rings. For instance, the synthesis of a structurally related compound involved the separation of rac-Benzyl 3-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate by chiral chromatography, followed by hydrogenation in the presence of Pd/C in methanol, and subsequent reactions with specific acid chlorides to introduce the desired functional groups (Zhu et al., 2009).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined through X-ray crystallography, revealing significant details about their conformation and stereochemistry. The structural analysis of a related compound, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, showed a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom (Benakaprasad et al., 2007).

Chemical Reactions and Properties

Compounds with similar frameworks undergo various chemical reactions, reflecting their reactivity and potential utility in synthetic chemistry. For example, compounds with the piperidinyl methanol core structure have been involved in reactions with sulfonyl chlorides to introduce sulfonyl groups, showcasing their versatile reactivity and potential in creating derivatives with varied properties (Karthik et al., 2021).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and their suitability for various applications. The crystalline nature and specific conformation of compounds in this class have been extensively studied through X-ray diffraction, providing insights into their stability and potential interactions with other molecules (Huang et al., 2021).

Scientific Research Applications

Structural Characterization and Synthesis

One study focuses on the structural characterization and synthesis of related compounds, highlighting the importance of chiral chromatography in separating enantiomers and establishing the absolute configuration of the pyrrolopiperidine fragment. The study demonstrated the distorted chair conformation of the piperidine ring and its cis-fusion with a five-membered envelope-shaped ring, suggesting potential applications in stereochemical analyses and synthesis of complex organic compounds (Huichun Zhu et al., 2009).

Reactivity and Mechanistic Insights

Research on the stereochemistry of ionic thiol addition to acetylenic ketones provides insights into the reactivity of compounds with piperidine catalysts, offering a basis for understanding the chemical behavior of similar compounds in synthetic applications. The study highlights the effect of solvents on the configuration of the resulting isomers, which could be relevant for designing synthesis pathways involving “[(3R*,4R*)-1-[4-(difluoromethoxy)benzoyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol” or its derivatives (Mohamed T. Omar & M. N. Basyouni, 1974).

Complex Formation and Catalysis

Another area of research involves the cyclopalladation of N-(p-thiotoluoyl)pyrrolidine and -piperidine, indicating the compound's potential to participate in complex formation with palladium. This research may provide a foundation for developing new catalytic systems or materials based on the structural and electronic properties of “[(3R*,4R*)-1-[4-(difluoromethoxy)benzoyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol” (Y. Nojima et al., 1996).

Corrosion Inhibition

The study on 1,2,3-triazole derivatives as corrosion inhibitors for mild steel in acidic medium sheds light on the potential application of similar compounds in corrosion protection. Such applications are particularly relevant in industrial settings where corrosion resistance is crucial (Corrosion Science, 2017).

properties

IUPAC Name

[4-(difluoromethoxy)phenyl]-[(3R,4R)-3-(hydroxymethyl)-4-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26F2N2O3/c20-19(21)26-17-6-4-14(5-7-17)18(25)23-11-15(16(12-23)13-24)10-22-8-2-1-3-9-22/h4-7,15-16,19,24H,1-3,8-13H2/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXJNRVYDBBCSI-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CN(CC2CO)C(=O)C3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C[C@@H]2CN(C[C@@H]2CO)C(=O)C3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(difluoromethoxy)phenyl]-[(3R,4R)-3-(hydroxymethyl)-4-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone

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